CERCOSPORINA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

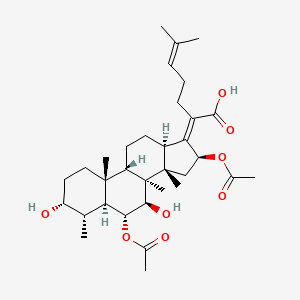

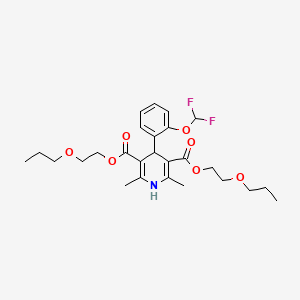

CERCOSPORIN is a red toxin produced by the fungal genus Cercospora. This compound is a perylenequinone natural product that is photoactivated and uses reactive oxygen species to damage cell components such as membranes, proteins, and lipids . CERCOSPORIN is known for its role in plant diseases caused by Cercospora species, affecting crops like corn, tobacco, soybean, and coffee .

Aplicaciones Científicas De Investigación

CERCOSPORIN has several scientific research applications due to its photosensitizing properties. It is used in photodynamic therapy and photophysical diagnosis . Additionally, it serves as an antimicrobial agent and an organophotocatalyst . Its ability to produce reactive oxygen species makes it valuable in studying oxidative stress and related cellular damage .

Mecanismo De Acción

Cercosporin is a photoactivated toxin produced by the fungal genus Cercospora, which acts as pathogens on a variety of plants . This compound has been extensively studied due to its role in Cercospora diseases .

Target of Action

Cercosporin’s primary targets are the cell components of plants, including membranes, proteins, and lipids . The compound’s action is particularly potent against plant cell membranes .

Mode of Action

Cercosporin is a perylenequinone natural product that is photoactivated . In the light, cercosporin absorbs energy and is converted to an energetically activated triplet state . This activated molecule then reacts with oxygen, resulting in the generation of toxic, activated oxygen species such as singlet oxygen (¹O2) and superoxide (O2-) . This property classifies cercosporin as a photosensitizer .

Biochemical Pathways

The biochemical pathway of cercosporin involves the production of reactive oxygen species (ROS), which leads to oxidative damage to lipids, proteins, and nucleic acids . The cellular target of this damage depends on where the photosensitizer molecule localizes in cells . Understanding cercosporin toxicity in relation to ROS production has facilitated the discovery and regulation of the cercosporin biosynthesis pathway .

Pharmacokinetics

Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of cercosporin is currently limited. Research has shown that certain bacteria can enhance the production of cercosporin . For example, Bacillus velezensis B04 and Lysinibacillus sp. B15 have been found to facilitate cercosporin secretion into the broth, significantly increasing its production .

Result of Action

The result of cercosporin’s action is the peroxidation of the membrane lipids, leading to membrane breakdown and death of the cells . This membrane damage allows for leakage of nutrients into the leaf intercellular spaces, promoting fungal growth and sporulation .

Action Environment

Cercosporin’s action, efficacy, and stability are influenced by environmental factors. Light is required for both the biosynthesis and activation of cercosporin . Temperature and culture medium are also regulating factors in the production of cercosporin .

Análisis Bioquímico

Biochemical Properties

Cercosporin is biosynthesized via polyketide synthases . These enzymes play important roles in the biosynthesis of Cercosporin, with each having a unique function . For instance, CTB1 initiates the creation of Cercosporin, while CTB2 and CTB3 function as methyl transferases .

Cellular Effects

Cercosporin has a significant impact on various types of cells and cellular processes. It damages cell components, including membranes, proteins, and lipids . This damage is caused by the reactive oxygen species (ROS) that Cercosporin produces when it is photoactivated . The damage to these cell components can disrupt cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cercosporin exerts its effects at the molecular level through a series of interactions with biomolecules. When photoactivated, Cercosporin reacts with oxygen to produce toxic oxygen species such as singlet oxygen and superoxide . These reactive oxygen species then interact with various biomolecules, causing oxidative damage that can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cercosporin can change over time. For instance, co-culturing Cercospora sp. with certain bacteria can significantly increase the production of Cercosporin . After 4 days of co-culture, the production of Cercosporin increased from 128.2 mg/L to 984.4 mg/L .

Metabolic Pathways

Cercosporin is involved in several metabolic pathways. It is biosynthesized via polyketide synthases, a process that involves several enzymes and cofactors

Transport and Distribution

It is known that certain bacteria can facilitate Cercosporin secretion into the broth, thereby enhancing the production of Cercosporin .

Subcellular Localization

The subcellular localization of Cercosporin is in both mitochondria and the endoplasmic reticulum . This localization could influence the activity or function of Cercosporin, potentially directing it to specific compartments or organelles within the cell .

Métodos De Preparación

CERCOSPORIN is primarily produced by fungal fermentation. The production can be enhanced by co-culturing Cercospora species with leaf-spot-disease-related endophytic bacteria . For instance, co-culturing with Bacillus velezensis B04 can increase cercosporin production significantly . The biosynthesis of cercosporin involves polyketide synthases and several genes responsible for its creation . Light, temperature, and culture medium are crucial factors in its production .

Análisis De Reacciones Químicas

CERCOSPORIN undergoes various chemical reactions, primarily involving oxidation. It functions as a photocatalyst for selective oxidations, including the conversion of benzylic C–H bonds to carbonyls, amines to aldehydes, and sulfides to sulfoxides . These reactions are facilitated by its ability to generate reactive oxygen species upon photoirradiation .

Comparación Con Compuestos Similares

CERCOSPORIN is part of the perylenequinone family of toxins, which includes other compounds like hypocrellins . While hypocrellins are studied for their pharmaceutical potential as anticancer agents, cercosporin is primarily known for its role in plant diseases . Similar compounds include hypericin and pseudohypericin, which also function as photosensitizers . cercosporin’s unique ability to produce singlet oxygen and its role in plant pathogenesis distinguish it from these other compounds .

Propiedades

Número CAS |

35082-49-6 |

|---|---|

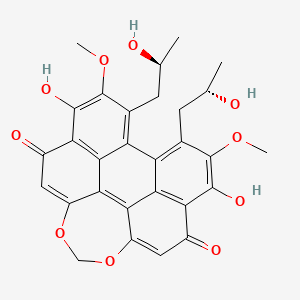

Fórmula molecular |

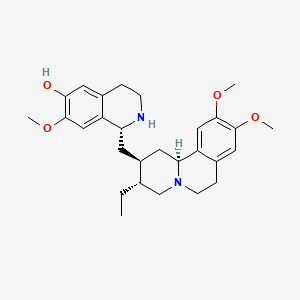

C29H26O10 |

Peso molecular |

534.5 g/mol |

Nombre IUPAC |

7,19-dihydroxy-5,21-bis[(2S)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m0/s1 |

Clave InChI |

MXLWQNCWIIZUQT-QWRGUYRKSA-N |

SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

SMILES isomérico |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O |

SMILES canónico |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CGP049090; CGP 049090; CGP-049090; Cercosporin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.